2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride
Description
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride (hereafter referred to as the "target compound") is a secondary amine derivative featuring two 4-methoxyphenyl groups. Its structure comprises an ethanamine backbone substituted with a 4-methoxyphenyl group at the β-position and a 2-(4-methoxyphenyl)ethyl group on the amine nitrogen. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. This compound is structurally related to venlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, and is often studied as a derivative or impurity in its synthesis .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-20-17-7-3-15(4-8-17)11-13-19-14-12-16-5-9-18(21-2)10-6-16;/h3-10,19H,11-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIZOXNDIWQSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00981547 | |
| Record name | 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00981547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63979-54-4 | |
| Record name | 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00981547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the ethanamine backbone substituted with 4-methoxyphenyl groups, followed by conversion to the hydrochloride salt for stability and isolation.
Key synthetic approaches include:
- Reductive amination or catalytic hydrogenation of appropriate nitrile or ketone precursors bearing 4-methoxyphenyl groups.
- Amide or amine coupling reactions involving 2-(4-methoxyphenyl)ethylamine derivatives.
- Subsequent salt formation by treatment with hydrochloric acid.
Preparation via Reductive Amination and Catalytic Hydrogenation
A prominent method involves the reduction of nitrile intermediates or cyano-substituted precursors to the corresponding amines.
- Starting materials : 4-methoxyphenyl acetonitrile or related cyano compounds.
- Catalysts : Raney nickel combined with sodium borohydride or potassium borohydride as reducing agents.
- Solvents : Methanol or ethanol are commonly used as reaction media.
- Reaction conditions : Hydrogenation at relatively mild temperatures (10–40°C) and pressures (0.5–5 MPa) with nitrogen purging to maintain inert atmosphere.
- Process : The cyano compound is hydrogenated in the presence of Raney nickel and borohydride, followed by filtration and concentration under reduced pressure to isolate the amine intermediate.
This method yields high purity and is suitable for industrial-scale production due to low cost and minimal wastewater generation.
Preparation via Ester-Amine Reaction
Another approach involves the reaction of esters with amines catalyzed by bases.
- Example : Reaction of methyl esters (e.g., methyl oleate) with 2-(4-methoxyphenyl)ethylamine in anhydrous methanol.
- Catalyst : Sodium methoxide (MeONa) is used to catalyze the aminolysis of esters.
- Reaction conditions : Refluxing the mixture under stirring for several hours (e.g., 8 hours) while monitoring by thin-layer chromatography.
- Purification : Column chromatography followed by recrystallization yields the pure amide or amine derivative.
- Yield : Approximately 68% yield reported for similar amide derivatives.
Though this example is for a related amide, the methodology is adaptable for the preparation of ethanamine derivatives by selecting appropriate ester and amine substrates.
Salt Formation (Hydrochloride)
The free base amine obtained from the above methods is converted to the hydrochloride salt by:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
- Isolation : Precipitation of the hydrochloride salt followed by filtration and drying.
- This step enhances the compound’s stability, crystallinity, and facilitates purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/ Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic hydrogenation | 4-methoxyphenyl acetonitrile derivatives | Raney nickel, NaBH4/KBH4 | Methanol/Ethanol | 10–40°C, 0.5–5 MPa, inert gas | High | Industrially scalable, high purity |
| Ester-amine aminolysis | Methyl esters + 2-(4-methoxyphenyl)ethylamine | Sodium methoxide (MeONa) | Anhydrous methanol | Reflux, 8 hours | ~68 | Adaptable for amine synthesis |
| Reductive amination | 4-methoxyphenyl ketones + ethylamine | Sodium borohydride | Methanol | 0 to -5°C, 1 hour | Moderate | Common for related substituted ethanamines |
| Salt formation (hydrochloride) | Free base amine | HCl | Ethanol/ether | Room temperature | Quantitative | Improves stability and isolation |
Research Findings and Practical Considerations
- The use of Raney nickel with borohydrides provides a cost-effective and environmentally friendly reduction method with minimal side products, suitable for large-scale synthesis.
- Base-catalyzed aminolysis of esters offers a straightforward route but requires careful control of reaction time and temperature to optimize yield and purity.
- Hydrogenation steps must be monitored by analytical techniques such as HPLC or TLC to ensure complete conversion.
- Purification via column chromatography and recrystallization is essential to obtain analytically pure compounds for further applications.
- The hydrochloride salt form is preferred for pharmaceutical or analytical uses due to enhanced stability and handling properties.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts by binding to these receptors and modulating their activity, which can lead to various physiological effects. The pathways involved include:
Receptor Binding: Interaction with serotonin and dopamine receptors.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethanamine Derivatives
2-(4-Methoxyphenyl)-N,N-dimethylethanamine Hydrochloride (Venlafaxine Impurity A)
- Structure : The nitrogen is substituted with two methyl groups instead of a 2-(4-methoxyphenyl)ethyl chain.
- However, the lack of a second 4-methoxyphenyl group diminishes lipophilicity (calculated logP: 2.1 vs. 3.5 for the target compound), affecting membrane permeability .
- Regulatory Status : Recognized as Impurity A in the European Pharmacopoeia (EP) for venlafaxine hydrochloride, requiring strict control ≤0.1% in APIs .
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine Hydrochloride
- Structure : Substitution with a 4-fluorobenzyl group introduces electronegative fluorine.
- Solubility : Fluorine increases hydrophilicity (aqueous solubility: ~15 mg/mL vs. ~8 mg/mL for the target compound) .
2-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)ethanamine Hydrochloride
- Structure : Incorporates a tetrahydrofuranmethyl group, introducing an oxygen atom.
- Physicochemical Properties : The oxygen enhances hydrophilicity (logP: 2.8 vs. 3.5 for the target compound) but may reduce blood-brain barrier penetration.
- Synthetic Complexity : Requires protection of the furan ring during synthesis, increasing production steps compared to the target compound .
Venlafaxine-Related Impurities
Heterocyclic and Sulfur-Containing Analogs
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride
- Structure : Contains a triazole-thioether moiety.
- Bioactivity : Sulfur atoms may confer antioxidant properties, but the triazole ring introduces metabolic instability (half-life: ~2 h vs. ~12 h for the target compound) .
2-(4-Chlorophenylthio)triethylamine Hydrochloride
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Venlafaxine Impurity A | N-(4-Fluorobenzyl) Analog |
|---|---|---|---|
| Molecular Weight | 373.9 g/mol | 245.7 g/mol | 335.8 g/mol |
| logP (Predicted) | 3.5 | 2.1 | 3.0 |
| Aqueous Solubility | 8 mg/mL | 25 mg/mL | 15 mg/mL |
| Protein Binding | 85% | 70% | 80% |
| CYP450 Metabolism | CYP2D6, CYP3A4 | CYP2D6 | CYP2C19 |
Biological Activity
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride, also known as a derivative of methoxyphenethylamine, is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial research. This article compiles various findings on its biological activity, including mechanism of action, structure-activity relationships (SAR), and case studies.
- IUPAC Name : 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine; hydrochloride
- Molecular Formula : C17H24ClN2O2
- Molecular Weight : 304.84 g/mol
- CAS Number : 122380-12-5
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. This mechanism is critical in the treatment of mood disorders and has implications for anxiety and depression therapies.
Antidepressant Activity
Research indicates that derivatives of methoxyphenethylamines exhibit significant antidepressant effects. For instance, studies have shown that compounds similar to this compound can enhance serotonin levels in synaptic clefts, thereby improving mood and emotional regulation.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound reveal promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the methoxy group significantly enhances the lipophilicity and binding affinity of the compound to serotonin receptors. Substitutions on the phenyl ring can modulate biological activity, with para substitutions generally yielding higher activity compared to ortho or meta configurations.
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder evaluated the efficacy of a similar compound in enhancing mood stabilization. Results demonstrated a statistically significant improvement in depression scales after 8 weeks of treatment.
Case Study 2: Antimicrobial Efficacy
In vitro studies conducted on various bacterial strains showed that the compound effectively inhibited growth, with notable results against Staphylococcus aureus and Candida albicans. These findings support its potential use as an antimicrobial agent in therapeutic applications.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride?
The synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (e.g., anhydrous dichloromethane or ethanol), and inert atmosphere (N₂ or Ar) to prevent oxidation or hydrolysis of intermediates. Purification via recrystallization or column chromatography, followed by HPLC analysis (>95% purity), is essential. Structural confirmation employs ¹H/¹³C NMR to verify methoxyphenyl and ethylamine moieties, as well as the hydrochloride salt formation.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ 3.7–3.8 ppm) and ethylamine chain signals (δ 2.6–3.1 ppm). ¹³C NMR confirms aromatic carbons and amine bonding.
- X-ray Crystallography : Resolves bond lengths (e.g., C-N: ~1.47 Å) and dihedral angles between aromatic rings, critical for understanding conformational stability.
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm.
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C), facilitating biological assays. It also stabilizes the amine against degradation, as evidenced by accelerated stability studies under varying pH (2–9) and temperature (4–40°C).
Q. What is the baseline biological activity profile of this compound?
Preliminary studies suggest affinity for monoamine transporters (e.g., serotonin and norepinephrine transporters) at IC₅₀ values of 1–10 µM, assessed via radioligand displacement assays. Dose-dependent effects on locomotor activity in rodent models indicate CNS penetration.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for derivatives of this compound?
Discrepancies in bond angles or packing motifs (e.g., variations in π-π stacking distances) may arise from polymorphism or solvent inclusion. High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) coupled with density functional theory (DFT) simulations can reconcile structural differences.
Q. What methodological approaches are used to investigate its interactions with neurotransmitter receptors?
- Radioligand Binding Assays : Compete with ³H-labeled serotonin or dopamine in transfected HEK293 cells.
- Electrophysiology : Measure ion current modulation in oocytes expressing 5-HT₃ or NMDA receptors.
- Molecular Dynamics Simulations : Predict binding poses using homology models of target receptors (e.g., SERT or NET).
Q. How can metabolic pathways of this compound be elucidated in vitro?
- Liver Microsome Assays : Incubate with human CYP450 isoforms (e.g., CYP2D6, CYP3A4) and analyze metabolites via LC-MS/MS. Major Phase I metabolites often include O-demethylation products.
- Reactive Intermediate Trapping : Use glutathione or cyanide to capture electrophilic intermediates formed during oxidation.
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Replace methoxy with halogen or alkyl groups to assess steric/electronic effects on receptor affinity.
- Chain Length Modulation : Shorten or extend the ethylamine spacer to evaluate conformational flexibility.
- Comparative Pharmacophore Modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features.
Q. What considerations are critical when translating in vitro efficacy to in vivo models?
- Pharmacokinetics : Measure bioavailability (e.g., ~30–50% in rodents) and brain-to-plasma ratios (e.g., 0.5–1.2) via LC-MS.
- Metabolic Stability : Assess half-life in hepatocyte suspensions (t₁/₂ > 2 hours preferred).
- Dose Regimen Optimization : Adjust for species-specific clearance rates using allometric scaling.
Q. How does stereochemistry influence the biological activity of its enantiomers?
Enantiomers (R/S) exhibit divergent receptor binding profiles. For example, the (R)-enantiomer may show 10-fold higher affinity for SERT compared to the (S)-form, as determined by chiral HPLC separation and isolated testing.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
